molecular formula C13H16OS B13094777 2-(2,2-Dimethylbutanoyl)thiobenzaldehyde

2-(2,2-Dimethylbutanoyl)thiobenzaldehyde

Cat. No.: B13094777
M. Wt: 220.33 g/mol
InChI Key: IUGQLMUWRRLDTI-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylbutanoyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety attached to a 2,2-dimethylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylbutanoyl)thiobenzaldehyde typically involves the reaction of 2,2-dimethylbutanoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Dimethylbutanoyl)thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 2,2-dimethylbutanoyl moiety can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiobenzaldehyde moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiobenzaldehyde derivatives.

Scientific Research Applications

2-(2,2-Dimethylbutanoyl)thiobenzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylbutanoyl)thiobenzaldehyde involves its ability to release hydrogen sulfide (H2S) upon exposure to light. This photochemical reaction is initiated by the absorption of light, leading to the formation of reactive intermediates that release H2S. The released H2S can then interact with various molecular targets and pathways, modulating biological processes such as neurotransmission, smooth muscle relaxation, and inflammation regulation .

Comparison with Similar Compounds

    Thiobenzaldehyde: Shares the thiobenzaldehyde moiety but lacks the 2,2-dimethylbutanoyl group.

    2,2-Dimethylbutanoyl Chloride: Contains the 2,2-dimethylbutanoyl group but lacks the thiobenzaldehyde moiety.

Uniqueness: The ability to release H2S upon irradiation further distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

2-(2,2-dimethylbutanoyl)thiobenzaldehyde

InChI

InChI=1S/C13H16OS/c1-4-13(2,3)12(14)11-8-6-5-7-10(11)9-15/h5-9H,4H2,1-3H3

InChI Key

IUGQLMUWRRLDTI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=CC=C1C=S

Origin of Product

United States

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